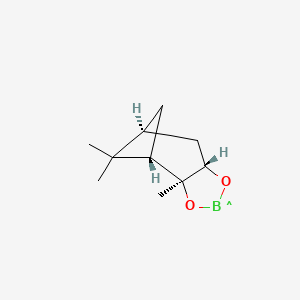![molecular formula C14H13N3O3 B13821982 (6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenol group and a nitrophenyl hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol typically involves the condensation reaction between 2-nitrophenylhydrazine and 2-hydroxyacetophenone. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-{(1E)-1-[2-(2-aminophenyl)hydrazinylidene]ethyl}phenol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitrophenyl hydrazone moiety can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{(1E)-1-[2-(2-aminophenyl)hydrazinylidene]ethyl}phenol: Similar structure but with an amino group instead of a nitro group.
2-{(1E)-1-[2-(2-chlorophenyl)hydrazinylidene]ethyl}phenol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol is unique due to the presence of both a phenol group and a nitrophenyl hydrazone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-[(E)-C-methyl-N-(2-nitroanilino)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-10(11-6-2-5-9-14(11)18)15-16-12-7-3-4-8-13(12)17(19)20/h2-9,16,18H,1H3/b15-10+ |
Clé InChI |
JGBGHGLUVZWQBU-XNTDXEJSSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C2=CC=CC=C2O |
SMILES canonique |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2O |
Solubilité |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
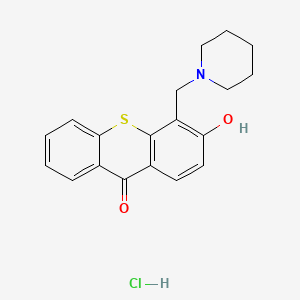
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
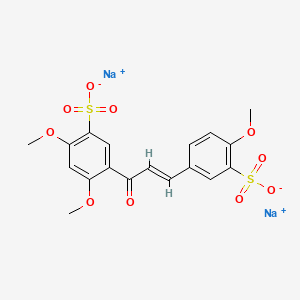

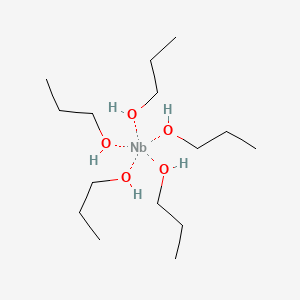
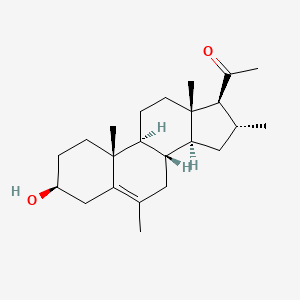
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)

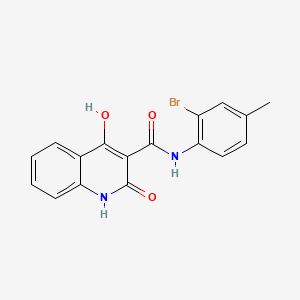

![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)
